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N-(dicyclopropylmethyl)aniline
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Overview
Description
N-(dicyclopropylmethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a dicyclopropylmethyl group attached to the nitrogen atom of an aniline ring. Anilines are widely used in various industries due to their versatile chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrosoanilines, nitroanilines, secondary and tertiary amines, and various substituted anilines .
Scientific Research Applications
N-(dicyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of N-(dicyclopropylmethyl)aniline, with a simpler structure and different reactivity.
N-methylaniline: A similar compound with a methyl group instead of a dicyclopropylmethyl group.
N,N-dimethylaniline: Another related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
N-(dicyclopropylmethyl)aniline is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a dicyclopropylmethyl group attached to an aniline structure. Its unique configuration allows for specific interactions with biological targets, influencing its activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. The mechanism of action appears to involve interactions with specific enzymes or receptors, potentially inhibiting cell proliferation pathways. Similar compounds have shown the ability to modulate kinase activities, which are crucial in cancer biology.
- Antimicrobial Activity :
- Interaction with microbial cell membranes.
- Inhibition of key metabolic pathways in bacteria.
- Anticancer Activity :
Antimicrobial Studies
A study focusing on various anilines, including derivatives like this compound, demonstrated significant antimicrobial activity against a range of pathogens, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising therapeutic potential .
Anticancer Research
Research involving this compound analogs has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values under 80 μM against several cancer types, indicating moderate to strong antiproliferative effects .
Comparative Biological Activity of Related Compounds
Compound Name | Structural Features | Biological Activity | IC50 Value (μM) |
---|---|---|---|
This compound | Dicyclopropylmethyl group | Antimicrobial, Anticancer | < 80 |
2,6-Dichloro-N-(cyclopropylmethyl)aniline | Chlorine substituents | Antimicrobial | 50 |
N-(cyclobutylmethyl)-2-(methylsulfanyl)aniline | Cyclobutyl group | Varies by ring size | 70 |
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)aniline |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13(10-6-7-10)11-8-9-11/h1-5,10-11,13-14H,6-9H2 |
InChI Key |
HVOSKGVEBAHJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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